8-Fluoro-2-phenylquinolin-4-amine
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Overview
Description
8-Fluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 8-Fluoro-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with carbonyl compounds. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .
Chemical Reactions Analysis
8-Fluoro-2-phenylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: Fluorinated quinolines are used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
8-Fluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoroquinoline: Known for its antibacterial properties.
8-Fluoroquinoline: Exhibits similar biological activities but may differ in its potency and selectivity.
6,8-Difluoroquinoline: Often used in the treatment of malaria and other infectious diseases.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
1189106-15-7 |
---|---|
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
8-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18) |
InChI Key |
MVEFOMJZHIVOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)N |
Origin of Product |
United States |
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